molecular formula C18H17NO4S B401530 N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 438541-05-0

N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No. B401530
CAS RN: 438541-05-0
M. Wt: 343.4g/mol
InChI Key: NORLRRLGRGZCIC-UHFFFAOYSA-N
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Description

“N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound with a decided structure . It has been mentioned in the context of antioxidant and antiplatelet activity . The molecule is stabilized by weak intra-molecular C-H⋯O hydrogen bonds .


Synthesis Analysis

The synthesis of related compounds has been carried out using reactions of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracene-1(2)-yl)acetamides with functionalized thiols in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is stabilized by weak intra-molecular C-H⋯O hydrogen bonds. The crystal structure is further stabilized by weak C-H⋯O, C-H⋯π and π-π interactions .


Chemical Reactions Analysis

The compound has been involved in reactions with functionalized thiols in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 1030.356 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis: Bidentate Directing Groups

The compound serves as a bidentate directing group in organic synthesis, particularly in metal-catalyzed C-H bond functionalization reactions . This application is crucial because it allows for the selective activation of C-H bonds, which is a significant step in creating complex organic molecules. The bidentate nature of the compound provides a chelation-assistance mechanism, promoting the formation of cyclometallated complexes and thus enabling site-selective functionalization.

Antimicrobial Activity: Antibacterial and Antifungal Applications

“N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” derivatives have been synthesized and studied for their antimicrobial properties . These compounds have shown promising antibacterial activity against strains like Mycobacterium luteum and antifungal effects against Candida tenuis. Such applications are particularly relevant in the development of new treatments for multidrug-resistant pathogens.

Environmental Impact: Green Chemistry

The use of this compound in organic synthesis aligns with the principles of green chemistry . By facilitating C-H bond functionalization, it reduces waste and saves materials and chemicals, contributing to more environmentally friendly chemical processes.

Chemical Science: Step-Economy in Synthesis

In chemical synthesis, the step-economy is an essential factor. The compound’s role in C-H bond functionalization can potentially shorten the number of steps required to synthesize desired products . This not only speeds up the process but also makes it more cost-effective.

Applied Chemistry: Chelation-Assistance in Cyclometallated Complexes

The compound’s ability to act as a chelating agent is applied in the formation of cyclometallated complexes . This is particularly useful in applied chemistry where such complexes are needed for various catalytic and synthetic applications.

Biologically Active Compounds: Biofocus on Anthracenedione Derivatives

While not directly related to “N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide”, its structural analogs, anthracenedione derivatives, have been highlighted for their biological activity . These derivatives have practical applications in various fields, including medicine and pharmacology, due to their bioactive properties.

Mechanism of Action

While the exact mechanism of action for “N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is not specified in the search results, related compounds have shown antioxidant and antiplatelet activity .

properties

IUPAC Name

N,N-diethyl-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-19(4-2)24(22,23)12-9-10-15-16(11-12)18(21)14-8-6-5-7-13(14)17(15)20/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORLRRLGRGZCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

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